n-(Phenyl(thiophen-2-yl)methyl)propionamide
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Overview
Description
n-(Phenyl(thiophen-2-yl)methyl)propionamide is an organic compound with the molecular formula C14H15NOS It features a thiophene ring, a phenyl group, and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Phenyl(thiophen-2-yl)methyl)propionamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where thiophene reacts with benzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propionamide Moiety: The final step involves the reaction of the phenyl-substituted thiophene with propionyl chloride in the presence of a base to form the propionamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
n-(Phenyl(thiophen-2-yl)methyl)propionamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted phenyl derivatives
Scientific Research Applications
n-(Phenyl(thiophen-2-yl)methyl)propionamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-(Phenyl(thiophen-2-yl)methyl)propionamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and phenyl group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropionamide: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the phenyl group.
Uniqueness
n-(Phenyl(thiophen-2-yl)methyl)propionamide is unique due to the presence of both the thiophene ring and the phenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs .
Properties
Molecular Formula |
C14H15NOS |
---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
N-[phenyl(thiophen-2-yl)methyl]propanamide |
InChI |
InChI=1S/C14H15NOS/c1-2-13(16)15-14(12-9-6-10-17-12)11-7-4-3-5-8-11/h3-10,14H,2H2,1H3,(H,15,16) |
InChI Key |
XDEPSWIXKSVAID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=CC=CS2 |
Origin of Product |
United States |
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